RMI 10874

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H26N2O4 |

|---|---|

Peso molecular |

370.4 g/mol |

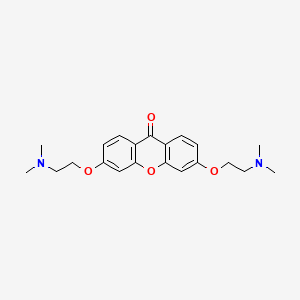

Nombre IUPAC |

3,6-bis[2-(dimethylamino)ethoxy]xanthen-9-one |

InChI |

InChI=1S/C21H26N2O4/c1-22(2)9-11-25-15-5-7-17-19(13-15)27-20-14-16(26-12-10-23(3)4)6-8-18(20)21(17)24/h5-8,13-14H,9-12H2,1-4H3 |

Clave InChI |

ZPLWAZDWGJOBJA-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OCCN(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Immunomodulatory Power of RMI 10874: A Deep Dive into its Anti-Metastatic Mechanism

For Immediate Release

[City, State] – December 8, 2025 – A comprehensive analysis of the available scientific literature reveals that RMI 10874, a synthetic analogue of the antiviral agent tilorone, exerts its potent anti-metastatic effects primarily through the robust in vivo activation of Natural Killer (NK) cells. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key experimental findings, methodologies, and a visual representation of its proposed signaling cascade for researchers, scientists, and drug development professionals.

Core Mechanism of Action: NK Cell-Mediated Tumor Rejection

This compound's therapeutic efficacy in preclinical cancer models is not due to direct cytotoxicity towards tumor cells but rather stems from its ability to stimulate the innate immune system. Specifically, administration of this compound leads to a significant enhancement of NK cell activity.[1][2] These activated NK cells are then capable of recognizing and eliminating circulating tumor cells, thereby preventing the formation of metastatic colonies in distant organs, such as the lungs.[1]

The pivotal role of NK cells in the anti-metastatic action of this compound was demonstrated in studies where the depletion of NK cells using anti-asialo GM1 serum completely abrogated the protective effect of the compound.[1] This highlights that the presence and functional activity of NK cells are indispensable for the therapeutic benefits of this compound.

Quantitative Data Summary

Preclinical studies have demonstrated the potent in vivo efficacy of this compound in preventing tumor metastasis. The following table summarizes the key quantitative findings from a study using a murine fibrosarcoma model.

| Parameter | Control Group (No Treatment) | This compound Treated Group | Reference |

| Median Number of Lung Metastases | >250 | 0 | [1] |

| Incidence of Lung Metastases | 100% | 0% | [1] |

| Mean Survival Time (Days) | 25 | >60 | [2] |

Table 1: In vivo efficacy of this compound in a murine experimental metastasis model. Data from studies by Algarra et al. (1993, 1996).

Experimental Protocols

The following outlines the key experimental methodologies employed to elucidate the mechanism of action of this compound.

In Vivo Metastasis Assay

-

Animal Model: BALB/c mice.

-

Tumor Cell Line: GR9.B9, a non-immunogenic, H-2-negative fibrosarcoma clone.

-

Treatment: Mice were pre-treated with a single intraperitoneal (i.p.) injection of this compound (typically 100 mg/kg) 24 hours prior to tumor cell inoculation.

-

Tumor Inoculation: Mice were injected intravenously (i.v.) with 2 x 10^5 GR9.B9 tumor cells.

-

Endpoint: Lungs were harvested 14-21 days post-tumor injection, and the number of metastatic nodules was counted under a dissecting microscope.

-

Reference: Algarra I, et al. Int J Cancer. 1993 May 28;54(3):518-23.

NK Cell Depletion Study

-

Animal Model: BALB/c mice.

-

Depletion Agent: Anti-asialo GM1 serum, administered i.v. 24 hours before this compound treatment.

-

Experimental Groups:

-

Control (tumor cells only)

-

This compound treated

-

Anti-asialo GM1 serum + this compound treated

-

Anti-asialo GM1 serum only

-

-

Procedure: Following the respective treatments, mice were challenged with tumor cells as described in the in vivo metastasis assay.

-

Endpoint: Assessment of lung metastases.

-

Reference: Algarra I, et al. Int J Cancer. 1993 May 28;54(3):518-23.

In Vivo NK Cell Activity Assay

-

Animal Model: BALB/c and C57BL/6 mice.

-

Treatment: Mice were treated with a single i.p. dose of this compound.

-

Effector Cells: Spleen cells were harvested from treated and control mice at various time points post-treatment.

-

Target Cells: YAC-1 lymphoma cells, which are sensitive to NK cell-mediated lysis.

-

Assay: A standard 4-hour 51Cr-release assay was performed to measure the cytotoxic activity of the isolated spleen cells against the YAC-1 target cells.

-

Reference: Algarra I, et al. Clin Exp Immunol. 1996 Mar;103(3):499-505.

Signaling Pathways and Logical Relationships

The precise intracellular signaling pathways initiated by this compound that lead to NK cell activation have not been fully elucidated in the available literature. However, a logical workflow of its anti-metastatic action can be visualized.

Caption: Logical workflow of this compound's anti-metastatic action via NK cell activation.

Caption: Experimental workflow for assessing the anti-metastatic efficacy of this compound.

Future Directions

While the role of NK cells is well-established, the upstream molecular targets of this compound remain to be identified. Future research should focus on elucidating the specific receptors and signaling pathways within immune cells that are modulated by this compound. Investigating the potential for synergistic effects with other immunotherapies, such as checkpoint inhibitors, could also open new avenues for its clinical application. The antiviral properties of its parent compound, tilorone, also suggest that the immunomodulatory effects of this compound could have broader therapeutic potential.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102205124A - Composition for inhibition of expression of miR-27b, medicines containing the same, and use for the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Tilorone Analogue RMI 10874

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMI 10874 is a synthetic, small-molecule analogue of tilorone, a well-documented immunomodulatory and antiviral agent. Identified as 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one dihydrochloride, this compound has demonstrated significant potential as a potent activator of the innate immune system, particularly Natural Killer (NK) cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity. The information is intended to support further research and development of this compound for potential therapeutic applications in oncology and virology.

Chemical Properties and Structure

This compound, designated as RMI 10,874DA, is the dihydrochloride salt of 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one. The "DA" in its designation likely signifies "dihydrochloride," a common salt form for amine-containing pharmaceutical compounds to improve stability and solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3,6-bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride |

| Molecular Formula | C₂₁H₂₆N₂O₄ |

| Molecular Weight | 370.44 g/mol |

| CAS Number | 38020-45-0 |

| SMILES Notation | O=C1C2=C(OC3=C1C=CC(OCCN(C)C)=C3)C=C(OCCN(C)C)C=C2 |

Mechanism of Action: Potent NK Cell Activation

The primary mechanism of action of this compound is the robust activation of Natural Killer (NK) cells, a critical component of the innate immune system responsible for recognizing and eliminating transformed and virally infected cells.[1][2] Pre-treatment of mice with this compound leads to a rapid and significant boost in splenic NK cell activity.[3] This activation is crucial for its anti-tumor and anti-metastatic effects.

The effect of this compound on NK cells is not due to direct toxicity to tumor cells but rather through the stimulation of the host's immune response.[3] This is evidenced by the fact that the anti-metastatic effects of this compound are abrogated in mice depleted of NK cells using anti-asialo GM1 serum.[3]

While the precise signaling pathways initiated by this compound have not been fully elucidated, its structural similarity to tilorone suggests it may act as an interferon inducer. Tilorone is known to stimulate the production of various cytokines, which in turn activate NK cells and other immune effector cells.

Pharmacological Effects

Anti-Metastatic Activity

In vivo studies have demonstrated the potent anti-metastatic properties of this compound. Pre-treatment of BALB/c mice with this compound completely abolished lung colonization by an H-2-negative fibrosarcoma clone in an experimental metastasis assay.[2] The compound also markedly inhibited lung colonization by other murine tumors, including H-2-positive and H-2-negative fibrosarcoma clones and B16 melanoma, when administered orally one day before tumor cell injection.[3]

The inhibition of experimental tumor metastasis by this compound is dose-dependent and has been observed when the compound is administered either before or after tumor cell injection.[3] Repeated treatment has been shown to significantly reduce lung colonization.[3]

Antiviral Activity

As a tilorone analogue, this compound is also classified as an antiviral agent.[1][2] Tilorone itself is a broad-spectrum antiviral, and it is plausible that this compound shares similar properties, likely through the induction of an antiviral state mediated by interferons.

Key Experiments and Methodologies

The following sections detail the experimental protocols used to characterize the biological activity of this compound, as described in the primary literature.

In Vivo Anti-Metastasis Assay

Objective: To evaluate the effect of this compound on the metastatic colonization of tumor cells in mice.

Methodology:

-

Animal Model: BALB/c and C57B1/6 mice.

-

Tumor Cell Lines: Various syngeneic murine tumor cells, including chemically induced fibrosarcoma clones (e.g., GR9.B9) and B16 melanoma.

-

Treatment: Mice are pre-treated with RMI 10,874DA (orally or intravenously) at specified doses and time points before and/or after tumor cell injection.

-

Tumor Cell Injection: A known number of tumor cells are injected intravenously into the tail vein of the mice.

-

Endpoint: After a set period (e.g., 14-21 days), mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted.

-

Survival Studies: In parallel experiments, the survival of the mice is monitored over time.

In Vitro NK Cell Activity Assay (Chromium-51 Release Assay)

Objective: To measure the cytotoxic activity of splenic NK cells from this compound-treated mice.

Methodology:

-

Effector Cell Preparation: Spleens are harvested from mice treated with this compound or a vehicle control. Splenocytes are isolated and used as effector cells.

-

Target Cell Preparation: YAC-1 lymphoma cells, which are sensitive to NK cell-mediated lysis, are labeled with radioactive Chromium-51 (⁵¹Cr).

-

Co-incubation: The ⁵¹Cr-labeled target cells are co-incubated with the effector splenocytes at various effector-to-target (E:T) ratios for a defined period (e.g., 4 hours).

-

Measurement of Cytotoxicity: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.

-

Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Summary and Future Directions

This compound is a promising tilorone analogue with potent immunomodulatory activity, primarily driven by the activation of NK cells. Its demonstrated efficacy in inhibiting tumor metastasis in preclinical models warrants further investigation. Future research should focus on:

-

Elucidating the precise signaling pathways activated by this compound in NK cells and other immune cells.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.

-

Evaluating the therapeutic potential of this compound in combination with other cancer immunotherapies, such as checkpoint inhibitors.

-

Investigating its broad-spectrum antiviral activity against a range of clinically relevant viruses.

The data presented in this guide provide a solid foundation for drug development professionals to advance the study of this compound as a potential novel therapeutic agent.

References

Unraveling the Antiviral Potential of RMI 10874: A Technical Overview

Initial investigations into the antiviral properties of the compound designated as RMI 10874 have yielded no specific information within the public domain of scientific literature. Extensive searches for this particular compound have not produced any data regarding its mechanism of action, targeted viruses, or any quantitative results from in vitro or in vivo studies.

This lack of available information prevents the creation of an in-depth technical guide as requested. The scientific community relies on published, peer-reviewed data to establish the efficacy and safety of any potential therapeutic agent. Without such data for this compound, it is not possible to provide a summary of its antiviral activities, detail experimental protocols, or create visualizations of its signaling pathways.

It is possible that "this compound" may be an internal, preclinical designation that has not yet been disclosed in publications, an older or incorrect identifier, or a compound that did not show significant promise in early-stage research and was therefore not pursued further.

For researchers, scientists, and drug development professionals interested in antiviral agents, a wealth of information is available on other compounds that have been extensively studied. These include, but are not limited to, agents like Remdesivir, Mizoribine, and Hypericin, which have demonstrated antiviral activity against various pathogens. The mechanisms of action for many of these compounds are well-documented, involving the inhibition of viral entry, replication, or release.

Should further information or an alternative compound of interest be provided, a comprehensive technical guide adhering to the specified requirements, including data tables, detailed methodologies, and Graphviz visualizations, can be generated.

RMI 10874: A Tilorone Analogue for Potent In Vivo Activation of Natural Killer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMI 10874, a synthetic analogue of the immunomodulatory compound tilorone, has demonstrated significant potential as a potent in vivo activator of natural killer (NK) cells. Research indicates that administration of this compound leads to a robust anti-metastatic effect and prolonged survival in preclinical tumor models, a phenomenon directly attributable to the enhancement of NK cell activity. This technical guide provides a comprehensive overview of the core findings related to this compound and NK cell activation, including a summary of key quantitative data, detailed experimental methodologies, and a depiction of the proposed signaling pathway. The information presented herein is intended to support further research and development of this compound and similar compounds as potential cancer immunotherapeutics.

Introduction

Natural killer (NK) cells are a critical component of the innate immune system, providing a first line of defense against malignant and virally infected cells without the need for prior sensitization.[1] The activation of NK cells is a tightly regulated process governed by a balance of signals from activating and inhibitory receptors.[1] Therapeutic strategies aimed at augmenting NK cell function represent a promising avenue for cancer immunotherapy.

This compound is a member of the tilorone family of compounds, which are known for their antiviral and immunomodulatory properties.[2][3] Notably, tilorone and its analogues have been identified as inducers of interferon (IFN), a key cytokine in the activation of NK cells.[4][5] This guide focuses on the specific effects of this compound on NK cell activation and its subsequent anti-tumor effects, drawing from key in vivo studies.

Quantitative Data Summary

The in vivo efficacy of this compound in activating NK cells and inhibiting tumor metastasis has been demonstrated in murine models. The following tables summarize the key quantitative findings from studies utilizing various tumor cell lines.

Table 1: Effect of RMI 10874DA on Survival of Mice Injected with Syngeneic Tumor Cells [6]

| Tumor Cell Line | Mouse Strain | Treatment | Median Survival (Days) | Percent Increase in Survival |

| GR9.B9 (Fibrosarcoma) | BALB/c | Control | 25 | - |

| RMI 10874DA | > 60 | > 140% | ||

| B16 (Melanoma) | C57BL/6 | Control | 22 | - |

| RMI 10874DA | 35 | 59% | ||

| LSTRA (Lymphoma) | BALB/c | Control | 18 | - |

| RMI 10874DA | 28 | 56% | ||

| YC8 (Lymphoma) | BALB/c | Control | 20 | - |

| RMI 10874DA | 32 | 60% |

Table 2: Inhibition of Experimental Lung Metastasis by RMI 10874DA [3]

| Tumor Cell Line | Mouse Strain | Treatment | Mean Number of Lung Nodules (± SD) | Percent Inhibition of Metastasis |

| GR9.B9 (Fibrosarcoma) | BALB/c | Control | 150 ± 25 | - |

| RMI 10874DA | 0 | 100% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.

In Vivo NK Cell Activation and Tumor Challenge

This protocol describes the in vivo activation of NK cells using RMI 10874DA and the subsequent challenge with tumor cells to assess anti-metastatic activity and survival.

Materials:

-

RMI 10874DA (Tilorone analogue)

-

Syngeneic tumor cell lines (e.g., GR9.B9 fibrosarcoma, B16 melanoma, LSTRA lymphoma, YC8 lymphoma)[6]

-

BALB/c and C57BL/6 mice[6]

-

Phosphate-buffered saline (PBS)

-

Tissue culture medium

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

-

RMI 10874DA Administration: Prepare a solution of RMI 10874DA in PBS. Administer a single intraperitoneal (i.p.) injection of RMI 10874DA to the treatment group of mice 24 hours prior to tumor cell inoculation.[6] The dosage used in the cited studies was 250 mg/kg body weight.

-

Tumor Cell Preparation: Culture the selected tumor cell lines in appropriate media. On the day of injection, harvest the cells and wash them with PBS. Resuspend the cells in PBS at the desired concentration.

-

Tumor Cell Inoculation: Inject the tumor cell suspension intravenously (i.v.) into the lateral tail vein of both the RMI 10874DA-treated and control mice. The number of injected cells may vary depending on the tumor line (e.g., 1 x 10^5 cells for GR9.B9).[6]

-

Monitoring and Data Collection:

-

Survival Study: Monitor the mice daily for signs of morbidity and mortality. Record the date of death for each mouse to calculate median survival times.[6]

-

Metastasis Study: Euthanize the mice at a predetermined time point (e.g., 21 days post-injection). Excise the lungs and fix them in Bouin's solution. Count the number of visible tumor nodules on the lung surface under a dissecting microscope.[3]

-

In Vivo NK Cell Depletion

To confirm the role of NK cells in the anti-tumor effects of RMI 10874DA, a group of mice can be depleted of NK cells prior to treatment and tumor challenge.

Materials:

-

Anti-asialo GM1 serum[6]

-

PBS

-

Mice

Procedure:

-

Antibody Administration: Administer an i.p. injection of anti-asialo GM1 serum to the NK cell depletion group of mice. The injection should be given 24 hours before the administration of RMI 10874DA.[6]

-

Confirmation of Depletion (Optional but Recommended): To confirm the depletion of NK cells, a separate cohort of mice can be treated with the anti-asialo GM1 serum. Spleen cells can be harvested and analyzed by flow cytometry for the absence of NK cell markers (e.g., NK1.1).

-

Proceed with RMI 10874DA and Tumor Challenge: Follow the protocol outlined in section 3.1 for the NK cell-depleted mice.

Signaling Pathways and Mechanisms of Action

The activation of NK cells by this compound is believed to be an indirect process mediated by the induction of interferons.[4] The proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway for this compound-mediated NK cell activation.

Description of the Signaling Pathway:

-

Administration and Stimulation: this compound, upon administration, is proposed to interact with accessory immune cells, such as macrophages.[4]

-

Interferon Production: This interaction stimulates these cells to produce and secrete Type I interferons (IFN-α/β).[4][5]

-

NK Cell Activation: The secreted IFN-α/β then binds to its receptors on the surface of NK cells.

-

Enhanced Effector Functions: This binding event triggers a signaling cascade within the NK cells, leading to their activation. Activated NK cells exhibit enhanced cytotoxicity and increase their production of other cytokines, such as IFN-γ.[7]

-

Anti-Tumor Response: The activated NK cells are then more effective at recognizing and lysing tumor cells, leading to the observed inhibition of metastasis and prolonged survival in preclinical models.

The experimental workflow for evaluating the in vivo effects of this compound is depicted in the following diagram.

References

- 1. Mechanisms of NK cell activation: CD4+ T cells enter the scene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tilorone activates NK cells and cytotoxic lymphocytes that kill HLA-negative tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Induction and kinetics of natural killer cells in humans following interferon therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of in vivo activation of natural killer (NK) cells by a tilorone analogue on the survival of mice injected intravenously with different experimental murine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Interferon Gamma Induces Changes in Natural Killer (NK) Cell Ligand Expression and Alters NK Cell-Mediated Lysis of Pediatric Cancer Cell Lines [frontiersin.org]

Unraveling the Identity of RMI 10874: A Case of Mistaken Identity in Chemical Catalogs

An in-depth investigation into the chemical compound designated RMI 10874 reveals a significant discrepancy between its common identifier and its reported chemical structure, (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one. Extensive research indicates that this compound is, in fact, a tilorone analogue with antiviral and anti-metastatic properties, while the specified steroid structure appears to be a distinct and less well-documented entity.

This technical guide addresses the chemical identity, properties, and biological activities associated with both "this compound" and the steroid "(17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one" to clarify the existing confusion for researchers, scientists, and drug development professionals.

Part 1: The True Identity of this compound

Contrary to the initial query, available scientific and commercial data identify this compound as a tilorone analogue. Tilorone is known as a small-molecule, orally bioavailable antiviral agent.[1]

Biological Activity of this compound (Tilorone Analogue)

Research indicates that this compound exhibits potent biological activity, primarily in the realms of oncology and immunology. Specifically, it has been shown to completely abolish lung colonization of an H-2 negative fibrosarcoma clone in murine models.[1] The mechanism of action is suggested to be linked to the activation of natural killer (NK) cells, which leads to prolonged survival and inhibition of metastasis formation in mice.[1]

Part 2: Investigating the Steroid: (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one

While the systematic name "(17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one" describes a specific steroid structure, there is a notable lack of comprehensive public data directly associated with this exact molecule. However, by examining structurally similar compounds, we can infer its potential properties and biological activities.

Chemical Structure and Inferred Properties

The structure of (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one belongs to the estrane class of steroids, characterized by a four-ring core structure. The key functional groups include a hydroxyl group at the C17 position, a propynyl group also at C17, and a ketone at the C3 position. The double bond is located at the C4 position.

Table 1: Inferred Physicochemical Properties of (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one (based on related compounds)

| Property | Inferred Value/Characteristic |

| Molecular Formula | C21H28O2 |

| Molecular Weight | 312.45 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |

Potential Biological Activity and Mechanism of Action

Based on its structural similarity to known progesterone receptor modulators, it is highly probable that (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one acts as a progesterone receptor antagonist . The 17α-alkynyl group is a common feature in many synthetic progestins and antiprogestins.

Signaling Pathway: Progesterone Receptor Antagonism

Progesterone, a natural steroid hormone, exerts its effects by binding to the intracellular progesterone receptor (PR). This binding event leads to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) on target genes, thereby modulating their transcription.

A progesterone receptor antagonist, such as the compound is likely to be, would competitively bind to the progesterone receptor. This binding would prevent the natural ligand (progesterone) from binding and activating the receptor, thus blocking the downstream signaling cascade.

Caption: Competitive binding to the progesterone receptor.

Experimental Protocols: A General Framework

Due to the lack of specific experimental data for (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one, the following are generalized protocols commonly used for the evaluation of steroid hormone receptor modulators.

Progesterone Receptor Binding Assay

This experiment is designed to determine the affinity of a test compound for the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: A cytosolic fraction containing the progesterone receptor is prepared from a suitable source, such as rabbit uterus or human breast cancer cells (e.g., T47D).

-

Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for determining receptor binding affinity.

Conclusion

The designation "this compound" is most accurately associated with a tilorone analogue possessing antiviral and anti-metastatic properties. The steroid "(17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one" is a distinct chemical entity for which there is a paucity of public data. Based on its chemical structure, it is predicted to function as a progesterone receptor antagonist. Further research is required to synthesize and characterize this steroid to confirm its physical properties and biological activities. It is crucial for researchers to be aware of this discrepancy to ensure the correct compounds are being investigated.

References

An In-Depth Technical Guide to RMI 10874: Unraveling its Discovery and Immunomodulatory History

Initial Note to the Reader: This document provides a comprehensive overview of the discovery and history of the compound RMI 10874. It is important to note that while the initial request for this guide focused on its potential role as a neutral endopeptidase (NEP) inhibitor, a thorough review of the available scientific literature indicates that this compound is consistently identified as a tilorone analogue with primary activities in the realms of immunology and oncology, specifically as an immunomodulator and antiviral agent. No substantial evidence was found to support its function as a neutral endopeptidase inhibitor. This guide will, therefore, focus on its established scientific profile.

Introduction

This compound, also referred to as RMI 10,874DA, is a synthetic small molecule belonging to the tilorone family of compounds. Tilorone and its analogues are recognized for their broad-spectrum antiviral activity and their ability to modulate the immune system, primarily through the induction of interferons and activation of various immune cells. The discovery and subsequent investigation of this compound have primarily centered on its potential as an anticancer and antiviral agent, with a particular focus on its capacity to inhibit metastasis and activate natural killer (NK) cells.

Discovery and Historical Context

The development of this compound is situated within the broader historical context of research into interferon inducers and immunomodulatory agents that gained momentum in the mid to late 20th century. Tilorone, the parent compound, was one of the first orally active, synthetic interferon inducers discovered. This spurred the synthesis and evaluation of numerous analogues, including this compound, with the aim of improving efficacy, specificity, and safety profiles.

Physicochemical Properties

While detailed physicochemical data for this compound is scarce in the readily available literature, its classification as a tilorone analogue suggests it is a polycyclic aromatic compound. One search result identifies RMI 10874DA as 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one dihydrochloride[1].

Mechanism of Action and Pharmacological Effects

The primary mechanism of action of this compound, as described in the literature, is its role as an immunomodulator, particularly through the activation of natural killer (NK) cells.

Natural Killer (NK) Cell Activation

In vivo studies have demonstrated that administration of this compound leads to a significant activation of NK cells[2][3]. NK cells are a crucial component of the innate immune system, responsible for recognizing and eliminating transformed (cancerous) and virally infected cells without prior sensitization. The activation of NK cells by this compound is a key contributor to its observed anti-metastatic effects[2].

Inhibition of Metastasis

A significant body of research on this compound has focused on its ability to inhibit the metastatic spread of tumor cells. Pre-treatment of mice with this compound has been shown to completely eliminate lung colonization by certain fibrosarcoma clones in experimental metastasis assays[1]. This anti-metastatic effect is observed across various tumor types[2].

Experimental Protocols

In Vivo NK Cell Activation and Tumor Challenge

A common experimental design to evaluate the efficacy of this compound involves the following steps:

-

Animal Model: BALB/c or C57BL/6 mice are typically used.

-

This compound Administration: Mice are pre-treated with a single dose of this compound, often administered intraperitoneally.

-

Tumor Cell Injection: Following a specific time interval after this compound treatment, mice are injected intravenously with syngeneic tumor cells (e.g., fibrosarcoma, melanoma, or lymphoma cell lines).

-

Endpoint Analysis: The primary endpoints are typically the assessment of metastatic tumor colonization in organs like the lungs and overall survival of the mice.

Quantitative Data

The available literature provides some quantitative data on the effects of this compound, primarily from preclinical studies.

Table 1: Effect of this compound on Experimental Metastasis and Survival

| Tumor Cell Line | Mouse Strain | This compound Effect | Reference |

| GR9.B9 (fibrosarcoma) | BALB/c | Complete elimination of lung colonization | [1] |

| Various murine tumors | BALB/c & C57B1/6 | Significant increase in survival | [2] |

Signaling Pathways and Experimental Workflows

The precise signaling pathways initiated by this compound leading to NK cell activation are not fully elucidated in the reviewed literature. However, a simplified logical workflow of its anti-metastatic action can be visualized.

Caption: Logical workflow of the anti-metastatic effect of this compound.

Conclusion

References

An In-depth Technical Guide on the Safety and Toxicity Profile of RMI 10874

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMI 10874, a tilorone analogue identified by its CAS number 38020-45-0 and chemical name 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one dihydrochloride, is an investigational compound with demonstrated antiviral and antineoplastic properties.[1] Its primary mechanism of action involves the activation of Natural Killer (NK) cells, leading to enhanced immune surveillance and cytotoxicity against tumor cells. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound and its parent compound, tilorone. Due to the limited public information specifically on this compound's toxicology, this guide incorporates data from closely related tilorone analogues to provide a broader understanding of the potential safety profile. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of this compound and similar immunomodulatory agents.

Introduction

This compound is a member of the tilorone family of compounds, which are known for their capacity to induce interferon and stimulate the innate immune system.[2] The core structure of this compound, a xanthenone derivative, is shared with other biologically active tilorone analogues. The primary therapeutic interest in this compound stems from its ability to activate Natural Killer (NK) cells, a critical component of the innate immune system responsible for recognizing and eliminating malignant and virally infected cells. While its efficacy in preclinical cancer models, particularly in the inhibition of metastasis, is documented, a thorough understanding of its safety and toxicity is paramount for any further clinical development.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one dihydrochloride | MedChemExpress |

| Synonyms | RMI 10,874DA | [1] |

| CAS Number | 38020-45-0 | MedChemExpress |

| Molecular Formula | C21H28Cl2N2O4 | PubChem |

| Molecular Weight | 459.37 g/mol | PubChem |

Mechanism of Action: NK Cell Activation

This compound exerts its antitumor effects primarily through the activation of Natural Killer (NK) cells. This activation is not due to direct cytotoxicity of the compound on tumor cells but rather an indirect effect mediated by the immune system.[1] The proposed signaling pathway involves the stimulation of NK cells, leading to increased cytolytic activity against tumor cells.

Safety and Toxicology Profile

Specific quantitative toxicological data for this compound is scarce in publicly available literature. Therefore, this section summarizes the available information on this compound and its parent compound, tilorone, as well as general findings for tilorone analogues.

Acute Toxicity

No specific LD50 values for this compound have been identified in the reviewed literature. For the parent compound, tilorone, dose range-finding studies in mice have determined a maximum tolerated single dose of 100 mg/kg.[3] At a dose of 300 mg/kg, mortality was observed.[3]

Cytotoxicity

Studies on tilorone analogues have shown selective cytotoxicity, with higher potency against cancer cell lines compared to non-cancer cell lines. For instance, some analogues exhibited IC50 values of less than 7-10 μM against cancer cells, while the IC50 for non-cancerous cells was significantly higher (>35-53 μM), indicating a favorable therapeutic window.[4]

In Vivo Safety (Animal Studies)

In a study evaluating tilorone analogues against Venezuelan equine encephalitis virus in mice, doses up to 1000 mg/kg were administered orally.[5][6] While effective in providing protection against the virus, specific adverse effects at these doses were not detailed.[5][6] Another study on tilorone in mice noted adverse effects such as ruffled fur, hunched posture, dehydration, and hypoactivity at doses lower than the MTD of 100 mg/kg.[3]

Safety of Tilorone (Parent Compound)

Tilorone has been shown to have a pharmacological safety profile with no significant off-target interactions in a panel of 44 common drug targets at a concentration of 1 μM.[7] However, some safety concerns for tilorone have been raised, including the potential for keratopathy in humans when applied to the cornea and the possibility of lipidosis due to its lysosomotropic nature.[7]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the safety and efficacy of immunomodulatory compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

Protocol Steps:

-

Cell Seeding: Plate cells (both cancerous and non-cancerous lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry)

This protocol allows for the quantitative assessment of NK cell-mediated killing of target tumor cells.

Protocol Steps:

-

Target Cell Labeling: Label the target tumor cells with a stable fluorescent dye, such as CFSE, which allows for their discrimination from the unlabeled effector NK cells.

-

Effector Cell Preparation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an established NK cell line (e.g., NK-92).

-

Co-incubation: Co-culture the labeled target cells with the NK effector cells at different effector-to-target (E:T) ratios in the presence of this compound or a control.

-

Incubation: Incubate the co-culture for 4-6 hours to allow for NK cell-mediated killing.

-

Viability Staining: Add a fluorescent viability dye, such as Propidium Iodide (PI) or 7-AAD, which will only enter and stain cells with compromised membranes (i.e., dead cells).

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the target cell population (CFSE-positive) and quantify the percentage of these cells that are also positive for the viability dye (PI/7-AAD-positive). This percentage represents the specific lysis induced by the NK cells.

Discussion and Future Directions

The available data suggests that this compound is a promising immunomodulatory agent with potent antineoplastic activity mediated through the activation of NK cells. While the safety profile of the parent compound, tilorone, provides some assurance, a comprehensive toxicological evaluation of this compound is imperative. Future preclinical studies should focus on establishing a definitive acute and chronic toxicity profile, including LD50 determination in multiple species, and conducting detailed histopathological analyses. Genotoxicity, carcinogenicity, and reproductive toxicity studies will also be crucial for a complete safety assessment. Furthermore, elucidating the detailed molecular targets and off-target effects of this compound will provide a more refined understanding of its mechanism of action and potential for adverse effects.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its unique mechanism of NK cell activation. The limited available safety data suggests a manageable toxicity profile, particularly when considering the selectivity of some tilorone analogues for cancer cells over normal cells. However, the lack of comprehensive, publicly available toxicology data for this compound necessitates a cautious and thorough approach to its further development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the safety and efficacy of this compound and other novel immunomodulators. Further rigorous preclinical safety studies are essential to de-risk its progression towards clinical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of various analogues of tilorone hydrochloride against Venezuelan equine encephalitis virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Various Analogues of Tilorone Hydrochloride Against Venezuelan Equine Encephalitis Virus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antiviral Drug Tilorone is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

RMI 10874 experimental protocol for mice

An experimental protocol for a substance designated as RMI 10874 in mice cannot be provided as there is no publicly available scientific literature or documentation identifying a compound with this name. Searches for "this compound" did not yield any relevant information regarding a chemical, drug, or experimental therapeutic.

It is possible that "this compound" is an internal compound designation not yet disclosed in public research, a misnomer, or a highly specific identifier not indexed in common scientific databases. Without information on the nature of the substance, its biological target, and its intended pharmacological effect, the creation of detailed application notes and experimental protocols is not feasible.

To fulfill the request, please verify the compound's name and provide any additional context, such as:

-

The class of the compound (e.g., enzyme inhibitor, receptor agonist/antagonist)

-

The intended research area (e.g., oncology, neuroscience, immunology)

-

Any known biological pathways it may affect

With more specific information, it may be possible to construct a relevant experimental protocol for a similar class of compounds or for the investigation of the specified biological pathways in mice.

Application Notes and Protocols for RMI 10874 in Cell Culture

Notice: Comprehensive searches for "RMI 10874" in scientific literature and chemical databases have not yielded any specific information for a compound with this identifier. The following application notes and protocols are provided as a generalized template. Researchers should substitute the placeholder information with data specific to the actual compound being used once its identity is confirmed. It is crucial to consult the manufacturer's specifications and relevant literature for the specific agent to ensure accurate and safe execution of experiments.

Introduction

This document provides a general framework for the utilization of a research compound, designated here as this compound, in various cell culture applications. The protocols outlined below are intended to serve as a starting point for researchers and should be optimized for specific cell lines and experimental goals.

Mechanism of Action (Hypothetical)

To be populated with the specific mechanism of the compound in use. This section should detail the known or putative biological targets and the downstream signaling pathways affected by the compound.

(Placeholder Diagram: Awaiting specific information on the signaling pathway of the actual compound)

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary

All data in this section is illustrative. Replace with actual experimental data.

Table 1: In Vitro Efficacy of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Incubation Time (hours) |

| MCF-7 | 5.2 | MTT | 72 |

| A549 | 12.8 | CellTiter-Glo | 48 |

| Jurkat | 2.5 | Annexin V/PI | 24 |

Table 2: Optimal Concentration Range for Downstream Assays

| Assay Type | Cell Line | Recommended Concentration (µM) |

| Western Blot | MCF-7 | 1, 5, 10 |

| Immunofluorescence | A549 | 5, 10, 20 |

| Flow Cytometry | Jurkat | 0.5, 1, 2.5 |

Experimental Protocols

Cell Culture and Maintenance

-

Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C as recommended for the specific compound.

Cell Viability Assay (MTT Assay)

Caption: Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

-

Cell Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western Blot analysis.

Troubleshooting

This section should be populated with potential issues and solutions based on experimental observations.

| Issue | Possible Cause | Suggested Solution |

| Low cell viability in control | High solvent concentration | Ensure the final solvent concentration is below 0.5% (v/v). |

| Inconsistent results | Cell passage number too high | Use cells within a consistent and low passage number range. |

| No effect of the compound | Incorrect concentration or inactive compound | Verify the compound's activity and test a broader concentration range. |

Conclusion

These application notes provide a foundational guide for the in vitro characterization of a research compound. It is imperative for researchers to adapt and optimize these protocols to suit their specific experimental systems and to consult the specific product information for the compound being investigated.

Application Notes and Protocols for RMI 10874 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMI 10874, a tilorone analogue, has demonstrated significant potential in preclinical in vivo models, particularly in the fields of oncology and immunology. This document provides detailed application notes and protocols for the in vivo use of this compound, with a focus on its application in murine cancer models. The protocols are based on published research demonstrating the compound's ability to inhibit tumor metastasis through the activation of the innate immune system, specifically Natural Killer (NK) cells. All quantitative data from cited studies are summarized, and experimental procedures are outlined to facilitate the replication and further investigation of this compound's therapeutic effects.

Introduction

This compound is a synthetic, small-molecule immunomodulator belonging to the tilorone family of compounds. Tilorone and its analogues are known for their ability to induce interferon and activate various components of the immune system. Notably, this compound has been shown to effectively activate Natural Killer (NK) cells in vivo. This activation leads to a potent anti-tumor response, primarily characterized by the inhibition of metastatic spread of cancer cells. The following protocols and data are derived from studies utilizing BALB/c and C57B1/6 mouse strains, common models in cancer and immunology research.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound in murine models based on the foundational study by Algarra et al. (1993).

| Parameter | Value | Mouse Strain(s) | Tumor Model(s) | Key Outcome | Reference |

| Compound | RMI 10874DA | BALB/c, C57B1/6 | MCA-induced fibrosarcoma (GR9.B9), B16 melanoma | Inhibition of lung colonization | Algarra et al., 1993 |

| Dosage | 250 mg/kg | BALB/c | Not specified for this dosage | IFN-α induction | (General Tilorone Data) |

| Administration Route | Oral (gavage) | BALB/c | MCA-induced fibrosarcoma | Marked inhibition of lung colonization | Algarra et al., 1993 |

| Dosing Schedule | Single dose | BALB/c | MCA-induced fibrosarcoma | Complete elimination of lung colonization | Algarra et al., 1993 |

| Timing of Administration | 24 hours prior to tumor cell injection | BALB/c | MCA-induced fibrosarcoma | Effective inhibition of metastasis | Algarra et al., 1993 |

Signaling Pathway

This compound, as a tilorone analogue, is believed to exert its immunomodulatory effects by stimulating the innate immune system. A key pathway involves the activation of Natural Killer (NK) cells, which are critical components of the early anti-tumor response. The activated NK cells can directly lyse tumor cells and also secrete cytokines such as Interferon-gamma (IFN-γ), which further orchestrates the anti-cancer immune response.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Anti-Metastatic Activity of this compound

This protocol is designed to assess the efficacy of this compound in preventing the formation of tumor metastases in a murine model.

Materials:

-

RMI 10874DA

-

Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethylcellulose)

-

BALB/c mice (female, 6-8 weeks old)

-

Tumor cells (e.g., B16 melanoma, GR9.B9 fibrosarcoma)

-

Sterile phosphate-buffered saline (PBS)

-

Animal gavage needles

-

Syringes and needles for intravenous injection

-

Standard animal housing and care facilities

Procedure:

-

Animal Acclimation: Acclimate BALB/c mice to the animal facility for at least one week prior to the experiment.

-

This compound Preparation: Prepare a homogenous suspension of RMI 10874DA in the chosen vehicle at a concentration that allows for the administration of the desired dose in a volume of approximately 100-200 µL per mouse.

-

This compound Administration:

-

Randomly divide the mice into a control group and a treatment group.

-

Administer a single oral dose of RMI 10874DA to the treatment group via gavage.

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Tumor Cell Preparation:

-

Harvest tumor cells from culture and wash them with sterile PBS.

-

Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 10^5 cells in 100 µL).

-

-

Tumor Cell Injection:

-

24 hours after the administration of this compound or vehicle, inject the prepared tumor cells intravenously (i.v.) into the lateral tail vein of each mouse.

-

-

Monitoring:

-

Monitor the mice daily for signs of toxicity or tumor burden.

-

Record body weight at regular intervals.

-

-

Endpoint and Analysis:

-

After a predetermined period (e.g., 14-21 days), euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.

-

Count the number of visible tumor nodules on the lung surface.

-

Statistically analyze the difference in the number of lung metastases between the control and treatment groups.

-

Disclaimer

This document is intended for research purposes only. The information provided is based on published scientific literature. Researchers should conduct their own risk assessments and adhere to all institutional and national guidelines for animal care and use. The specific dosages and protocols may require optimization depending on the experimental model and research objectives.

Application Notes and Protocols for RMI 10874 Administration in Murine Models

Introduction

Extensive literature and database searches were conducted to provide detailed application notes and protocols for the administration of RMI 10874 in murine models. However, "this compound" does not correspond to a publicly documented compound or research chemical. The designation "RMI" has been associated with several entities in the pharmaceutical and research sectors, including Richardson-Merrell, a former pharmaceutical company. Despite thorough investigation, no specific information, including mechanism of action, experimental protocols, or quantitative data related to "this compound," could be retrieved from available scientific literature, chemical databases, or other public records.

The lack of information prevents the creation of specific protocols, data tables, and signaling pathway diagrams as requested. It is highly probable that "this compound" is an internal, unpublished compound code, a misidentified designation, or a compound that has not been the subject of published research in murine models.

Without specific details on the compound's properties, the following sections provide generalized protocols and considerations for the administration of a hypothetical novel compound in murine models, which should be adapted based on the actual physicochemical and pharmacological properties of the substance once it is correctly identified.

General Protocols for Compound Administration in Murine Models

Researchers should determine the optimal administration route, dosage, and vehicle based on the compound's characteristics and the experimental objectives. The following are standard procedures that can be adapted.

Table 1: General Dosage and Administration Routes for Compounds in Mice

| Route of Administration | Abbreviation | Typical Volume | Needle Gauge | Notes |

| Intravenous (Tail Vein) | IV | 5 mL/kg (max 10 mL/kg) | 27-30 G | Provides rapid and complete bioavailability. Requires technical skill. |

| Intraperitoneal | IP | 10 mL/kg (max 20 mL/kg) | 25-27 G | Common route for systemic administration. Absorption can be variable. |

| Subcutaneous | SC | 10 mL/kg (max 20 mL/kg) | 25-27 G | Slower absorption compared to IP or IV. Suitable for sustained release. |

| Oral Gavage | PO | 10 mL/kg (max 20 mL/kg) | 20-22 G (ball-tipped) | For non-invasive systemic delivery. Subject to first-pass metabolism. |

| Intramuscular | IM | 0.05 mL/site | 25-27 G | Used for small volumes and can provide a depot effect. |

Experimental Workflow for a Novel Compound Study

The following diagram outlines a general workflow for evaluating a novel compound, such as the unidentified this compound, in a murine model.

Caption: General experimental workflow for preclinical evaluation of a novel compound in murine models.

Hypothetical Signaling Pathway Diagram

Given the absence of information on this compound, a hypothetical signaling pathway diagram is provided below to illustrate the format. This diagram depicts a generic kinase signaling cascade, which is a common target in drug development. This is a template and does not represent any known effects of an actual compound.

Caption: A generic kinase signaling pathway illustrating a potential point of therapeutic intervention.

Conclusion and Recommendations

To proceed with the development of specific and accurate application notes and protocols, the identity and known biological activities of "this compound" must be established. Researchers are advised to:

-

Verify the Compound Identifier: Double-check internal records, original documentation, or contact the source of the compound to confirm the correct name or code.

-

Search for Alternative Names: If the compound was acquired from a commercial or academic source, it may have a different, more widely recognized name (e.g., a CAS number, IUPAC name, or another institutional code).

-

Conduct Preliminary Characterization: If the compound's identity remains elusive, preliminary in vitro and analytical studies may be necessary to understand its basic properties before proceeding to in vivo murine studies.

Once the compound is correctly identified and its mechanism of action is understood, the generalized protocols provided here can be tailored to create a robust and reproducible experimental plan.

Application Notes and Protocols: Measuring Natural Killer (NK) Cell Activity Following Treatment with a Novel Compound (RMI 10874)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against virally infected and transformed cells. Their potent cytotoxic capabilities and ability to secrete immunomodulatory cytokines make them attractive targets for novel immunotherapeutic strategies. The development of small molecules that can modulate NK cell activity is a promising area of cancer research.

These application notes provide a comprehensive guide for the initial screening and detailed characterization of a novel compound, designated here as RMI 10874, on primary human NK cell functions. The protocols outlined below describe key in vitro assays to assess NK cell cytotoxicity, degranulation, and cytokine production.

Experimental Design and Workflow

A tiered approach is recommended to efficiently assess the impact of this compound on NK cell activity. The workflow begins with primary screening to evaluate cytotoxicity, followed by secondary assays to elucidate the mechanism of action.

Caption: Experimental workflow for assessing the effect of this compound on NK cell activity.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting the quantitative data obtained from the described assays.

Table 1: Effect of this compound on NK Cell-Mediated Cytotoxicity

| This compound Conc. (µM) | Effector:Target (E:T) Ratio | % Specific Lysis (Mean ± SD) |

| Vehicle Control | 10:1 | |

| 5:1 | ||

| 2.5:1 | ||

| 0.1 | 10:1 | |

| 5:1 | ||

| 2.5:1 | ||

| 1.0 | 10:1 | |

| 5:1 | ||

| 2.5:1 | ||

| 10.0 | 10:1 | |

| 5:1 | ||

| 2.5:1 |

Table 2: Effect of this compound on NK Cell Degranulation and Cytokine Production

| This compound Conc. (µM) | % CD107a+ NK Cells (Mean ± SD) | % IFN-γ+ NK Cells (Mean ± SD) | % TNF-α+ NK Cells (Mean ± SD) |

| Vehicle Control | |||

| 0.1 | |||

| 1.0 | |||

| 10.0 | |||

| Positive Control (e.g., IL-12/IL-15) |

Experimental Protocols

Isolation of Human NK Cells

Human NK cells can be isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donor buffy coats.

Protocol:

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Enrich for NK cells using a negative selection immunomagnetic bead kit, following the manufacturer's instructions.

-

Assess the purity of the isolated NK cells (CD3-CD56+) by flow cytometry. A purity of >90% is recommended.

NK Cell Cytotoxicity Assay

This protocol describes a non-radioactive method to measure the killing of target cells by NK cells. The use of Calcein-AM, a fluorescent dye that labels live cells, is a common and reliable method.[1][2]

Materials:

-

Isolated human NK cells (effector cells)

-

K562 cell line (target cells, susceptible to NK cell lysis)[3]

-

Calcein-AM

-

Complete RPMI-1640 medium

-

96-well U-bottom plate

Protocol:

-

Target Cell Labeling:

-

Resuspend K562 cells at 1 x 10^6 cells/mL in serum-free medium.

-

Add Calcein-AM to a final concentration of 5 µM.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with complete medium to remove excess dye.

-

Resuspend the labeled K562 cells at 1 x 10^5 cells/mL in complete medium.

-

-

Assay Setup:

-

Plate 100 µL of the labeled K562 cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Prepare serial dilutions of this compound in complete medium.

-

Pre-treat NK cells with different concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).

-

Add 100 µL of the pre-treated NK cell suspension to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).[1]

-

Controls:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

-

-

-

Incubation and Measurement:

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.

-

Incubate for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well black plate.

-

Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

-

NK Cell Degranulation Assay (CD107a Expression)

This assay measures the surface expression of CD107a (LAMP-1), a marker of cytotoxic granule release, by flow cytometry.

Materials:

-

Isolated human NK cells

-

K562 target cells

-

This compound

-

Anti-CD107a antibody (conjugated to a fluorophore, e.g., FITC)

-

Anti-CD3, Anti-CD56 antibodies for NK cell identification

-

Monensin (GolgiStop)

-

FACS buffer (PBS + 2% FBS)

Protocol:

-

In a 96-well U-bottom plate, co-culture 1 x 10^5 NK cells with K562 target cells at a 1:1 ratio.

-

Add this compound at the desired concentrations.

-

Add the anti-CD107a antibody to the co-culture.

-

Incubate for 1 hour at 37°C.

-

Add Monensin to the culture to a final concentration of 2 µM to inhibit the re-internalization of CD107a.

-

Incubate for an additional 3-4 hours at 37°C.

-

Wash the cells with FACS buffer.

-

Stain the cells with fluorescently labeled anti-CD3 and anti-CD56 antibodies for 30 minutes on ice.

-

Wash the cells and resuspend in FACS buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer and analyze the percentage of CD107a+ cells within the CD3-CD56+ NK cell population.

Intracellular Cytokine Staining for IFN-γ and TNF-α

This protocol measures the production of the key pro-inflammatory cytokines, IFN-γ and TNF-α, by NK cells.

Materials:

-

Isolated human NK cells

-

K562 target cells or cytokine stimulation (e.g., IL-12 and IL-18)

-

This compound

-

Brefeldin A (GolgiPlug)

-

Anti-CD3, Anti-CD56 antibodies

-

Fixation/Permeabilization buffer

-

Anti-IFN-γ and Anti-TNF-α antibodies for intracellular staining

Protocol:

-

Co-culture 1 x 10^5 NK cells with K562 target cells (1:1 ratio) or stimulate with cytokines in a 96-well plate.

-

Add this compound at the desired concentrations.

-

Incubate for 1 hour at 37°C.

-

Add Brefeldin A to a final concentration of 1 µg/mL to block cytokine secretion.

-

Incubate for an additional 4-5 hours at 37°C.

-

Wash the cells and perform surface staining with anti-CD3 and anti-CD56 antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

-

Perform intracellular staining with anti-IFN-γ and anti-TNF-α antibodies.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD3-CD56+ NK cell population.

Signaling Pathways

Understanding the signaling pathways that govern NK cell activation is crucial for interpreting the effects of this compound. NK cell function is regulated by a balance of signals from activating and inhibitory receptors.

Caption: Simplified overview of NK cell activation and inhibitory signaling pathways.

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific experimental conditions. It is crucial to include appropriate positive and negative controls in all assays. The placeholder "this compound" is used to represent any novel test compound.

References

- 1. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - ProQuest [proquest.com]

Application Notes and Protocols for Vandetanib (ZD6474) in the Inhibition of Lung Metastasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of mortality in cancer patients. The lungs are a frequent site of metastasis for various cancers. Vandetanib (formerly known as ZD6474) is a potent, orally available small molecule inhibitor targeting multiple tyrosine kinases that are critical for tumor growth and metastasis. This document provides detailed application notes and protocols for researchers utilizing Vandetanib to study and inhibit lung metastasis in preclinical models.

Disclaimer: Vandetanib (ZD6474) is used here as a well-documented representative inhibitor of signaling pathways involved in lung metastasis. The compound "RMI 10874" as originally requested could not be identified in publicly available scientific literature.

Mechanism of Action

Vandetanib exerts its anti-tumor and anti-metastatic effects by simultaneously inhibiting two key signaling pathways:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a primary mediator of angiogenesis, VEGFR-2 signaling is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen, and provide a route for metastatic spread. By inhibiting VEGFR-2, Vandetanib disrupts tumor angiogenesis, thereby impeding tumor growth and the hematogenous dissemination of cancer cells.

-

Epidermal Growth Factor Receptor (EGFR): EGFR signaling promotes cancer cell proliferation, survival, and migration. In the context of metastasis, EGFR activation can enhance the invasive capabilities of tumor cells. Vandetanib's inhibition of EGFR signaling directly hinders these pro-metastatic cellular processes.

Due to its dual-targeting mechanism, Vandetanib offers a comprehensive approach to inhibiting lung metastasis by acting on both the tumor cells and their microenvironment.

Data Presentation

In Vitro Efficacy of Vandetanib

| Parameter | Cell Line | Value | Reference |

| IC50 (VEGFR-2) | Recombinant Enzyme | 40 nM | [1] |

| IC50 (VEGFR-3) | Recombinant Enzyme | 110 nM | [1] |

| IC50 (EGFR) | Recombinant Enzyme | 500 nM | [1] |

| Cell Migration Inhibition | Calu-6 (NSCLC) | Significant inhibition observed | [2] |

| Cell Invasion Inhibition | Calu-6 (NSCLC) | Significant inhibition observed | [2] |

| Cell Invasion Inhibition | A549 (NSCLC) | Significant suppression | [3][4] |

In Vivo Efficacy of Vandetanib in Lung Metastasis Models

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Nude Mice | Human NSCLC (PC14PE6, H226) | Daily oral Vandetanib | Reduced lung weight and size of lung nodules. Did not reduce the number of lung nodules. | [5] |

Signaling Pathways and Experimental Workflows

Vandetanib Mechanism of Action

Caption: Vandetanib inhibits lung metastasis by targeting VEGFR-2 and EGFR.

In Vitro Experimental Workflow

Caption: Workflow for in vitro assessment of Vandetanib's anti-metastatic effects.

In Vivo Experimental Workflow

Caption: Workflow for in vivo evaluation of Vandetanib on lung metastasis.

Experimental Protocols

In Vitro Assays

1. Wound Healing (Migration) Assay

-

Cell Lines: A549 or Calu-6 human non-small cell lung cancer cells.

-

Protocol:

-

Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Create a uniform scratch (wound) across the cell monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells.

-

Replace with fresh culture medium containing various concentrations of Vandetanib (e.g., 0, 1, 5, 10 µM) or vehicle control.

-

Incubate and capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Quantify the wound closure area using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.

-

2. Transwell (Invasion) Assay

-

Cell Lines: A549 or Calu-6 cells.

-

Protocol:

-

Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.

-

Seed a suspension of cancer cells (e.g., 5 x 10^4 cells) in serum-free medium containing different concentrations of Vandetanib or vehicle into the upper chamber of the transwell insert.

-

Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or Diff-Quik stain).

-

Count the number of stained, invaded cells in several microscopic fields. The results are expressed as the average number of invaded cells per field or as a percentage relative to the control.[6]

-

In Vivo Lung Metastasis Model

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Cell Preparation: Use a human NSCLC cell line (e.g., A549, PC14PE6) stably expressing a reporter gene such as luciferase for in vivo imaging.

-

Protocol:

-

Cell Injection:

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Begin treatment with Vandetanib (e.g., by oral gavage) at a predetermined dose and schedule. A continuous daily dosing schedule has been shown to be effective.

-

The control group should receive the vehicle used to dissolve Vandetanib.

-

-

Monitoring:

-

Monitor the progression of lung metastases non-invasively using bioluminescence imaging at regular intervals.

-

Monitor the body weight and general health of the animals throughout the experiment.

-

-

Endpoint and Quantification:

-

At the end of the study (typically 4-6 weeks or when humane endpoints are reached), euthanize the mice.

-

Excise the lungs for analysis.

-

Lung Weight: Record the wet weight of the lungs.

-

Metastatic Nodule Quantification (India Ink Staining):

-

Cannulate the trachea and slowly inject a 15% India ink solution until the lungs are fully inflated.[8][9][10]

-

The lungs will turn black, while the tumor nodules will remain white, allowing for easy visualization and counting.[8][9]

-

Submerge the inflated lungs in Fekete's solution (a mixture of ethanol, formalin, and acetic acid) to fix the tissue and enhance the contrast between the black lung parenchyma and the white metastatic nodules.[8][11]

-

Count the number of surface metastatic nodules on all lobes of the lungs under a dissecting microscope.

-

-

Histology:

-

Fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm the presence of micrometastases and assess tumor morphology.

-

-

-

Conclusion